molecular formula C12H17NO2 B1273428 2-(2,5-Dimethoxyphenyl)pyrrolidine CAS No. 91564-44-2

2-(2,5-Dimethoxyphenyl)pyrrolidine

Cat. No. B1273428
CAS RN: 91564-44-2
M. Wt: 207.27 g/mol
InChI Key: FTALIAQQGBEXRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines are reported using benzotriazole and phenylglycinol, leading to chiral pyrrolidine synthons that react with various organometallic reagents to afford substituted pyrrolidines . Another paper describes the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine and its derivatives through acylation with chlorocarbonyl compounds, indicating the versatility of pyrrolidine as a scaffold for further functionalization .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. X-ray crystallography is often used to confirm the crystal structure of these compounds. For example, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography, which is essential for understanding the stereochemistry and reactivity of the molecule . Similarly, the relative stereochemistry of dimethoxycarbonyl groups in a fulleropyrrolidine derivative was established by NMR spectroscopy .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that are significant for their application in medicinal chemistry and materials science. For instance, the acylated fulleropyrrolidine derivatives react with alcohols and amines to form multifullerene derivatives, demonstrating the reactivity of the pyrrolidine ring towards nucleophilic substitution . Another study reports the binding affinities of pyrrolidine analogues for dopamine receptors, which is a result of specific structural modifications on the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, novel polyimides derived from a pyridine-containing dianhydride monomer with pyrrolidine moieties in the main chain exhibit good solubility, thermal stability, and mechanical properties, highlighting the impact of the pyrrolidine structure on material properties . The photophysical and electrochemical properties of pyridine derivatives with dimethoxyphenyl and pyrazinyl substituents were studied, showing the influence of the pyrrolidine moiety on the electronic properties of the compounds .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

2-(2,5-Dimethoxyphenyl)pyrrolidine is utilized in various organic synthesis processes. For instance, it is employed in the one-pot oxidative decarboxylation-Friedel—Crafts reaction of acyclic α-amino acid derivatives, indicating its role in complex chemical transformations (Fan, Li, & Wang, 2009). Additionally, it is involved in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry, showcasing its application in creating optically active compounds (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).

2. Crystallography and Molecular Structures

The compound's role in crystallography is highlighted through studies like the determination of the crystal and molecular structures of related compounds. For example, research on 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine reveals insights into its molecular structure and crystallization, contributing to a better understanding of such organic compounds (Tarimci, Karamustafa, Güven, Kabak, & Yeşilada, 2003).

3. Catalysis and Chemical Kinetics

In the field of catalysis and kinetics, 2-(2,5-Dimethoxyphenyl)pyrrolidine-related compounds are investigated for their role in facilitating chemical reactions. Studies on the kinetics of formation and the electrochemistry of palladium pincer complexes involving bis-N-(2,5-dimethoxyphenyl)pyrrolidine-2,6-dicarbothioamide provide insights into the mechanistic aspects of catalytic processes (Lawrence, Jackson, Mulder, Björemark, & Håkansson, 2015).

4. Pharmacology and Drug Design

In the realm of pharmacology, the compound is involved in the synthesis of potential antidepressant and nootropic agents. Research into compounds like N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide highlights its potential in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

5. Electrochemistry and Conducting Polymers

The compound plays a role in electrochemical applications as well. Studies on conducting polymers derived from bis(pyrrol-2-yl) arylenes, including derivatives of 2-(2,5-dimethoxyphenyl)pyrrolidine, highlight its use in the development of materials with low oxidation potentials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Safety And Hazards

When handling 2-(2,5-Dimethoxyphenyl)pyrrolidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

As a part of a collection of rare and unique chemicals, 2-(2,5-Dimethoxyphenyl)pyrrolidine is provided to early discovery researchers . This suggests that it may have potential applications in future research, particularly in the field of proteomics .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALIAQQGBEXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392965
Record name 2-(2,5-dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,5-Dimethoxyphenyl)pyrrolidine

CAS RN

91564-44-2
Record name 2-(2,5-dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethoxyphenyl)pyrrolidine
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